Cas no 915795-05-0 (tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate)
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
- tert-Butyl N-{7-methyl-5-azaspiro[2.4]heptan-7-yl}carbamate
- TERT-BUTYL (7-METHYL-5-AZASPIRO[2.4]HEPTAN-7-YL)CARBAMATE
- BHLVLQHHOVKCOT-UHFFFAOYSA-N
- SB10991
- (-)-7-t-butoxycarbonylamino-7-methyl-5-azaspiro[2.4]heptane
- tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
- 7-(Boc-amino)-7-methyl-5-azaspiro[2.4]heptane
- SCHEMBL82732
- CS-0055407
- 915795-05-0
- tert-ButylN-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
- Carbamic acid, N-(7-methyl-5-azaspiro[2.4]hept-7-yl)-,1,1-dimethylethyl ester, (+)-
-
- MDL: MFCD24470413
- Inchi: 1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)
- InChI Key: BHLVLQHHOVKCOT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C)CNCC21CC2)=O
Computed Properties
- Exact Mass: 226.168127949g/mol
- Monoisotopic Mass: 226.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- XLogP3: 1.1
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM218737-1g |
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate |
915795-05-0 | 95% | 1g |
$1034 | 2021-08-04 | |
| Alichem | A289001327-50mg |
Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
915795-05-0 | 95% | 50mg |
$428.00 | 2023-08-31 | |
| Alichem | A289001327-250mg |
Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
915795-05-0 | 95% | 250mg |
$1332.00 | 2023-08-31 | |
| Chemenu | CM218737-1g |
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate |
915795-05-0 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126047-100mg |
tert-Butyl N-{7-methyl-5-azaspiro[2.4]heptan-7-yl}carbamate |
915795-05-0 | 98% | 100mg |
¥3818.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126047-250mg |
tert-Butyl N-{7-methyl-5-azaspiro[2.4]heptan-7-yl}carbamate |
915795-05-0 | 98% | 250mg |
¥6102.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126047-500mg |
tert-Butyl N-{7-methyl-5-azaspiro[2.4]heptan-7-yl}carbamate |
915795-05-0 | 98% | 500mg |
¥10946.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126047-1g |
tert-Butyl N-{7-methyl-5-azaspiro[2.4]heptan-7-yl}carbamate |
915795-05-0 | 98% | 1g |
¥16419.00 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05657-100MG |
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
915795-05-0 | 95% | 100MG |
¥ 2,692.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05657-250MG |
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
915795-05-0 | 95% | 250MG |
¥ 4,303.00 | 2023-04-13 |
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate Suppliers
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Introduction to Tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS No. 915795-05-0)
Tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate, identified by its CAS number 915795-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of spirocyclic derivatives, which are known for their unique structural properties and potential biological activities. The presence of a carbamate functional group and a nitrogen-containing spirocycle makes this molecule of particular interest for its synthetic utility and pharmacological relevance.
The structure of tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a spirocyclic framework consisting of a seven-membered azacycloalkane ring fused with a four-membered cycloalkane. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery efforts. The spiro[2.4]heptane core is particularly noteworthy, as spirocyclic compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets.
In recent years, there has been growing interest in the development of novel spirocyclic compounds for their potential therapeutic applications. The nitrile-containing azaspirocycle in tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate has been investigated for its ability to modulate various biological pathways. Studies have suggested that such derivatives may possess properties relevant to neurological disorders, inflammation, and cancer treatment. The carbamate group, in particular, is recognized for its role as a bioisostere of amides, offering flexibility in molecular design while maintaining biological activity.
One of the most compelling aspects of tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate is its synthetic versatility. The spirocyclic core provides a stable platform for further functionalization, allowing chemists to explore diverse derivatives with tailored properties. Recent advancements in synthetic methodologies have enabled the efficient preparation of complex spirocyclic structures, including those with nitrogen-containing heterocycles. These techniques have been instrumental in expanding the chemical space available for drug discovery.
The pharmacological profile of this compound has been the subject of several experimental investigations. Preclinical studies have demonstrated that derivatives similar to tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate exhibit promising activity in models of pain modulation and neuroprotection. The unique combination of structural features—such as the spirocycle and the carbamate moiety—appears to contribute to its biological efficacy by interacting with specific receptor targets or enzyme systems.
From a medicinal chemistry perspective, the synthetic accessibility of tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate makes it an attractive candidate for further optimization. Researchers have leveraged modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis to develop efficient routes to this compound and its analogs. These advances not only facilitate the production of larger quantities for experimental use but also enable the exploration of novel structural variants with enhanced pharmacological properties.
The biological activity of this compound has been further explored in vitro and in vivo models. Initial findings indicate that it may interact with neurotransmitter systems involved in pain perception and cognitive function. The presence of the nitrogen-containing spirocycle is particularly significant, as it has been shown to influence binding interactions with proteins such as ion channels and G protein-coupled receptors (GPCRs). These interactions are critical for modulating physiological processes and may underpin the therapeutic potential of this class of compounds.
In conclusion, tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS No. 915795-05-0) represents an intriguing example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique spirocyclic framework combined with functional groups like the carbamate moiety provides a rich foundation for medicinal chemistry innovation. As research continues to uncover new therapeutic applications for spirocyclic compounds, this derivative is poised to play a significant role in the development of next-generation pharmaceuticals.
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